molecular formula C5H9Cl B1603130 (Chloromethyl)cyclobutane CAS No. 78415-89-1

(Chloromethyl)cyclobutane

Cat. No.: B1603130
CAS No.: 78415-89-1
M. Wt: 104.58 g/mol
InChI Key: QTVRMTUUKBEVAO-UHFFFAOYSA-N
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Description

(Chloromethyl)cyclobutane is an organic compound with the molecular formula C₅H₉Cl It consists of a cyclobutane ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chloromethyl)cyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of cyclobutane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

Cyclobutane+Formaldehyde+Hydrochloric AcidThis compound+Water\text{Cyclobutane} + \text{Formaldehyde} + \text{Hydrochloric Acid} \rightarrow \text{this compound} + \text{Water} Cyclobutane+Formaldehyde+Hydrochloric Acid→this compound+Water

Another method involves the reaction of cyclobutylmagnesium bromide with chloromethane. This Grignard reaction is carried out in anhydrous ether as a solvent:

Cyclobutylmagnesium Bromide+ChloromethaneThis compound+Magnesium Bromide\text{Cyclobutylmagnesium Bromide} + \text{Chloromethane} \rightarrow \text{this compound} + \text{Magnesium Bromide} Cyclobutylmagnesium Bromide+Chloromethane→this compound+Magnesium Bromide

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize this compound.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products

    Substitution: Cyclobutanol, cyclobutylamine, and cyclobutylthiol.

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylmethanol.

Scientific Research Applications

(Chloromethyl)cyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of cyclobutane derivatives on biological systems.

    Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Chloromethyl)cyclobutane involves its reactivity due to the strained cyclobutane ring and the presence of the reactive chloromethyl group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: The parent hydrocarbon without the chloromethyl group.

    Cyclobutylmethanol: The alcohol derivative of (Chloromethyl)cyclobutane.

    Cyclobutanone: The ketone derivative formed by oxidation.

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other cyclobutane derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

chloromethylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c6-4-5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRMTUUKBEVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634228
Record name (Chloromethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78415-89-1
Record name (Chloromethyl)cyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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